
3-Ethynylacetophenone chemical structure and
IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-(3-Ethynylphenyl)ethanone

Cat. No.: B148647 Get Quote

An In-depth Technical Guide to 3-
Ethynylacetophenone
For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Ethynylacetophenone, systematically known by its IUPAC name 1-(3-
ethynylphenyl)ethanone, is an aromatic ketone that holds significant potential as a versatile

building block in organic synthesis. Its structure, featuring both a reactive acetyl group and a

terminal alkyne, makes it a valuable precursor for the synthesis of a wide array of more

complex molecules. This technical guide provides a comprehensive overview of the chemical

structure, properties, and a detailed experimental protocol for the synthesis of 3-

Ethynylacetophenone, catering to the needs of researchers and professionals in the fields of

chemistry and drug development.

Chemical Structure and IUPAC Name
The chemical structure of 3-Ethynylacetophenone consists of an acetophenone core

substituted with an ethynyl group at the meta-position (position 3) of the phenyl ring.

IUPAC Name: 1-(3-ethynylphenyl)ethanone

Chemical Formula: C₁₀H₈O
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Molecular Weight: 144.17 g/mol

CAS Number: 139697-98-6

Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic data for 1-(3-
ethynylphenyl)ethanone is presented in the table below. This information is crucial for its

identification, purification, and use in subsequent chemical reactions.

Property Value

Physical State Solid

Purity Typically ≥98%

Molecular Formula C₁₀H₈O

Molecular Weight 144.17 g/mol

InChI Key UVDLFLCDFUZLBZ-UHFFFAOYSA-N

Hazard Statements H302, H315, H319, H335

Precautionary Statements

P261, P264, P270, P271, P280, P301+P312,

P302+P352, P304+P340, P305+P351+P338,

P330, P332+P313, P337+P313, P362,

P403+P233, P405, P501

Note: Specific values for melting point, boiling point, and density are not consistently reported

in publicly available literature and should be determined experimentally.

Experimental Protocol: Synthesis of 1-(3-
ethynylphenyl)ethanone
The most common and efficient method for the synthesis of 1-(3-ethynylphenyl)ethanone is

the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves

the reaction of an aryl halide (in this case, 3-bromoacetophenone) with a terminal alkyne. A
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common and practical approach involves the use of a protected alkyne, such as

ethynyltrimethylsilane, followed by a deprotection step.

Reaction Scheme:
The synthesis proceeds in two main steps:

Sonogashira Coupling: 3-Bromoacetophenone is coupled with ethynyltrimethylsilane in the

presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Desilylation: The resulting trimethylsilyl-protected compound is then treated with a base to

remove the trimethylsilyl (TMS) group, yielding the final product, 1-(3-
ethynylphenyl)ethanone.

Detailed Methodology
Materials:

3-Bromoacetophenone

Ethynyltrimethylsilane

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Triethylamine (TEA)

Tetrahydrofuran (THF), anhydrous

Methanol (MeOH)

Potassium carbonate (K₂CO₃)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography

Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

Step 1: Sonogashira Coupling of 3-Bromoacetophenone with Ethynyltrimethylsilane

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3-

bromoacetophenone (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and

copper(I) iodide (0.04 eq.).

Add anhydrous triethylamine (2.0 eq.) and anhydrous tetrahydrofuran (THF) to the flask.

Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

To the stirred solution, add ethynyltrimethylsilane (1.2 eq.) dropwise.

Heat the reaction mixture to a specified temperature (typically between room temperature

and 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst

residues.

Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate under reduced pressure to obtain the crude trimethylsilyl-protected product. This

intermediate can often be used in the next step without further purification.

Step 2: Desilylation to Yield 1-(3-ethynylphenyl)ethanone

Dissolve the crude trimethylsilyl-protected intermediate from Step 1 in a mixture of methanol

and a suitable co-solvent if necessary (e.g., dichloromethane).

Add potassium carbonate (2.0-3.0 eq.) to the solution.
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Stir the mixture at room temperature and monitor the reaction by TLC until the starting

material is fully consumed.

Once the reaction is complete, remove the methanol under reduced pressure.

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl

acetate or dichloromethane).

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or

magnesium sulfate.

Filter and concentrate the solution under reduced pressure to obtain the crude 1-(3-
ethynylphenyl)ethanone.

Purify the crude product by flash column chromatography on silica gel using an appropriate

eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

Visualization of the Synthesis Pathway
The following diagram illustrates the two-step synthesis of 1-(3-ethynylphenyl)ethanone from

3-bromoacetophenone.
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Step 1: Sonogashira Coupling

Step 2: Desilylation

3-Bromoacetophenone

1-(3-((trimethylsilyl)ethynyl)phenyl)ethanone

 

 

 

Ethynyltrimethylsilane

 

 

 

Pd(PPh₃)₂Cl₂, CuI, TEA, THF

1-(3-ethynylphenyl)ethanone

 

K₂CO₃, MeOH

Click to download full resolution via product page

Caption: Synthesis of 1-(3-ethynylphenyl)ethanone via Sonogashira coupling and

desilylation.

To cite this document: BenchChem. [3-Ethynylacetophenone chemical structure and IUPAC
name]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b148647#3-ethynylacetophenone-chemical-structure-
and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b148647?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

